molecular formula C10H6ClF3N2O B1303016 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole CAS No. 753479-67-3

2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B1303016
CAS No.: 753479-67-3
M. Wt: 262.61 g/mol
InChI Key: LQIISDDPQIBWSC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound characterized by a 1,3,4-oxadiazole core substituted with a chloromethyl (-CH2Cl) group at position 2 and a 4-(trifluoromethyl)phenyl group at position 3. Its molecular formula is C10H6ClF3N2O, with a molecular weight of 262.62 g/mol and CAS number 753479-67-3 . The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the trifluoromethylphenyl group contributes to lipophilicity and electron-withdrawing effects, influencing both chemical reactivity and biological activity .

Properties

IUPAC Name

2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-16-9(17-8)6-1-3-7(4-2-6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIISDDPQIBWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376944
Record name 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753479-67-3
Record name 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves the reaction of 4-(trifluoromethyl)benzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary amines.

Scientific Research Applications

2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their function. The oxadiazole ring can also participate in hydrogen bonding and other interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar 1,3,4-Oxadiazole Derivatives

Structural and Functional Group Variations

Antifungal and Herbicidal Activity
  • 1,3,4-Oxadiazole Thioethers (): Derivatives like 5a and 5g exhibit >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Their thioether groups facilitate interactions with fungal succinate dehydrogenase (SDH) via hydrogen bonding and hydrophobic interactions .
HDAC6 Inhibition
  • Difluoromethyl and Benzo[b]thiophen Derivatives (): Compounds like 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole selectively inhibit histone deacetylase 6 (HDAC6), a target for treating peripheral neuropathy.
Anticonvulsant and Muscle Relaxant Effects
  • 5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one (13) () shows muscle relaxant activity comparable to diazepam. The chloromethyl group in the target compound may enhance blood-brain barrier penetration, though this requires validation .

Physicochemical Properties

Property Target Compound 2-(4-Methylphenyl) Analog () Thioether Derivative ()
Molecular Weight (g/mol) 262.62 208.65 ~350–400 (varies by substituent)
LogP (Predicted) ~3.2 (highly lipophilic) ~2.8 ~2.5–3.0
Reactivity High (Cl-CH2-) Moderate (CH3-C6H4-) Low (S-linked groups)
Bioactivity Underexplored Limited data Antifungal/herbicidal

Key Research Findings

Electrophilic Reactivity : The chloromethyl group enables diverse derivatization, as seen in 2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) (), which was modified to enhance herbicidal activity .

Metabolic Stability : The -CF3 group in the target compound may reduce oxidative metabolism compared to -CH3 or -OCH3 substituents, as observed in anthracene-oxadiazole derivatives () .

Structural Insights : Molecular docking studies () suggest that substituent positioning (e.g., carbonyl groups in SDH inhibitors) is critical for target binding, a factor that could guide optimization of the target compound .

Biological Activity

2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a heterocyclic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, characterized by a chloromethyl group and a trifluoromethyl-substituted phenyl group, influences its chemical reactivity and biological interactions.

  • Molecular Formula : C₁₀H₆ClF₃N₂O
  • Molecular Weight : 262.62 g/mol
  • Melting Point : 79–81 °C

The presence of the chloromethyl group allows for electrophilic reactions, while the trifluoromethyl group enhances lipophilicity, improving membrane permeability and bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of vital enzymatic processes.

Anticancer Activity

The compound has shown promise as an anticancer agent in several studies. Notably:

  • Cytotoxicity Assays : In vitro assays using different cancer cell lines have shown that this oxadiazole derivative induces significant apoptosis. For example, compounds structurally related to it exhibited IC50 values indicating effective cytotoxicity against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines .
  • Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspases and modulation of p53 expression levels, leading to increased cell death in cancerous cells .

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various oxadiazole derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value around 10 µM. The study highlighted the importance of electron-withdrawing groups in enhancing the anti-proliferative effects of oxadiazole derivatives .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against several bacterial strains. The compound showed notable activity against Gram-positive bacteria with minimal inhibitory concentrations (MICs) lower than those observed for standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique FeaturesBiological Activity
3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazoleStructureDifferent isomer; distinct biological effectsModerate anticancer activity
2-(Trifluoromethyl)-5-methoxy-1,3,4-oxadiazoleStructureContains methoxy instead of chloromethylLower cytotoxicity compared to 2-chloromethyl derivative
2-(Chlorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazoleStructureSubstituted phenyl; altered reactivity profileReduced antimicrobial efficacy

Q & A

Q. What are the established synthetic routes for 2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of intermediates such as hydrazides or thioureas. For example, describes the synthesis of oxadiazole derivatives via cyclization of 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole precursors under reflux with acetic anhydride. Key parameters include:

  • Temperature : Reactions often proceed at 80–100°C for 6–12 hours.
  • Catalysts : Acidic or basic conditions (e.g., POCl₃ or triethylamine) influence ring closure efficiency .
  • Purification : Column chromatography with hexane/ethyl acetate (3:1) yields >90% purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : The chloromethyl group (-CH₂Cl) resonates at δ 4.8–5.2 ppm (¹H) and δ 40–45 ppm (¹³C). The trifluoromethyl (-CF₃) group shows a singlet at δ 120–125 ppm (¹³C) .
  • Mass Spectrometry : ESI-HRMS confirms the molecular ion peak [M+H]⁺ at m/z 291.03 (calculated for C₁₀H₇ClF₃N₂O) .
  • IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=N) and 1100–1150 cm⁻¹ (C-F) confirm oxadiazole and trifluoromethyl groups .

Q. How is the compound screened for preliminary biological activity?

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ values) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) at 24–72 hours .

Advanced Research Questions

Q. How do structural modifications at the chloromethyl or trifluoromethyl positions affect bioactivity?

  • Chloromethyl replacement : Substitution with thiol (-SH) or sulfonyl (-SO₂) groups (e.g., via nucleophilic displacement with thiourea) increases anticancer potency by 3–5× ().
  • Trifluoromethyl substitution : Replacing -CF₃ with -NO₂ reduces logP by 1.5 units, altering membrane permeability .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • DFT studies : B3LYP/6-31G(d) calculations reveal:
    • High electron density on the oxadiazole ring (LUMO = -1.8 eV), favoring nucleophilic attack.
    • Trifluoromethyl groups induce a dipole moment of 4.2 Debye, enhancing solubility in polar solvents .

Q. How can synthetic challenges (e.g., chloromethyl group instability) be mitigated?

  • Stabilization strategies :
    • Use of protecting groups (e.g., benzyl for -CH₂Cl) during multistep synthesis .
    • Low-temperature storage (-20°C) to prevent hydrolysis to hydroxymethyl derivatives .

Q. What toxicity profiles are observed in non-target organisms?

  • Plant/Invertebrate toxicity : reports EC₅₀ values of 10–50 µM for oxadiazole derivatives in Daphnia magna, with oxidative stress biomarkers (e.g., glutathione depletion) observed.

Methodological Considerations

Q. How to resolve discrepancies in biological activity data across studies?

  • Controlled variables :
    • Solvent effects : DMSO concentrations >0.1% may artifactually enhance cytotoxicity .
    • Cell line variability : IC₅₀ values vary by 2–3× between HeLa (cervical) and A549 (lung) cells .

Q. What crystallization conditions are optimal for X-ray diffraction studies?

  • Conditions : Slow evaporation of dichloromethane/hexane (1:3) at 4°C yields monoclinic crystals (space group P2₁/c) with R-factor < 0.05 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
Reactant of Route 2
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2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

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